![molecular formula C13H18BrNO B1299075 1-[2-(3-Bromophenoxy)ethyl]piperidine CAS No. 554430-68-1](/img/structure/B1299075.png)

1-[2-(3-Bromophenoxy)ethyl]piperidine

Übersicht

Beschreibung

The compound "1-[2-(3-Bromophenoxy)ethyl]piperidine" is a brominated piperidine derivative. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in pharmaceuticals and organic chemistry. The presence of the bromophenoxy group suggests potential for interactions with biological systems, as bromine atoms are often used in medicinal chemistry to improve binding affinity or metabolic stability.

Synthesis Analysis

The synthesis of brominated piperidine derivatives is not directly described in the provided papers. However, similar compounds have been synthesized through various methods. For example, the synthesis of 3-trifluoromethylated piperazin-2-ones was achieved by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines, indicating that brominated compounds can be used as intermediates in the synthesis of complex piperidine derivatives . Additionally, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is described, which could potentially be adapted for the synthesis of related bromophenoxy piperidine compounds .

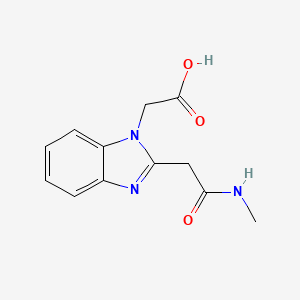

Molecular Structure Analysis

The molecular structure of "1-[2-(3-Bromophenoxy)ethyl]piperidine" would likely involve interactions such as hydrogen bonding and π-π interactions, as these are major forces in the chiral resolution of related compounds . The presence of a bromine atom could also influence the molecular conformation due to its size and electronegativity.

Chemical Reactions Analysis

The chemical reactivity of brominated piperidine derivatives can be inferred from the reactions described in the papers. For instance, the reaction of α-bromo enones with 1,2-diamines suggests that brominated intermediates can undergo cascade reactions to form more complex structures . The stability of a piperidine derivative under ortho-lithiation conditions and boiling concentrated hydrobromic acid indicates that brominated piperidines could be stable under a range of reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[2-(3-Bromophenoxy)ethyl]piperidine" are not directly reported, but related compounds show a range of properties. For example, halogenated piperidines have been evaluated for their affinity and selectivity using in vitro receptor binding assays, and their lipophilicity was estimated using HPLC analysis . The hypotensive activity of phenoxypiperidyl-ethyl indoles suggests that the substitution pattern on the piperidine ring can significantly affect biological activity .

Wissenschaftliche Forschungsanwendungen

Multidrug-Resistant Tuberculosis (MDR-TB) Research

1-[2-(3-Bromophenoxy)ethyl]piperidine and related compounds have been investigated in the context of multidrug-resistant tuberculosis (MDR-TB). A study by Jayachandra et al. (2018) discusses the detection and characterization of related substances in a drug substance for MDR-TB, using high-performance liquid chromatography, NMR, FT-IR, and HRMS techniques.

Chiral Separation Studies

This compound has been utilized in chiral separation studies. For instance, Ali et al. (2016) conducted enantiomeric resolution and simulation studies of similar compounds using a Chiralpak IA column, contributing to understanding chiral recognition mechanisms in pharmaceutical analysis.

Anticancer Agent Synthesis

In the field of cancer research, derivatives of 1-[2-(3-Bromophenoxy)ethyl]piperidine have been synthesized and evaluated for their potential as anticancer agents. Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, revealing promising anticancer activity in some derivatives.

Analytical Characterization in Psychoactive Substances

A study by De Paoli et al. (2013) characterizes psychoactive arylcyclohexylamines, including compounds structurally related to 1-[2-(3-Bromophenoxy)ethyl]piperidine, using various analytical techniques. This research contributes to the understanding of the chemical properties of psychoactive substances.

Hypotensive Activity Investigation

Research into the hypotensive activity of related compounds has been conducted. Helsley et al. (1978) synthesized and evaluated a series of phenoxypiperidyl-ethyl indoles, closely related to 1-[2-(3-Bromophenoxy)ethyl]piperidine, for their hypotensive effects in rats.

Radiolabeled Probes for Receptor Studies

In neuroscience research, halogenated 4-(phenoxymethyl)piperidines, structurally similar to the compound , have been synthesized for potential use as radiolabeled probes for σ-1 receptors. Waterhouse et al. (1997) explored the affinity, selectivity, and in vivo brain uptake of these compounds, indicating their utility in imaging studies of σ receptors.

Antibacterial Activity Studies

Compounds structurally related to 1-[2-(3-Bromophenoxy)ethyl]piperidine have been synthesized and tested for antibacterial activity. A study by Khalid et al. (2016) investigated the antibacterial efficacy of N-substituted derivatives, demonstrating moderate to significant activity against both Gram-negative and Gram-positive bacteria.

Opiate Activity Probe

Research on opiate activity has also been conducted using analogs of this compound. Galt et al. (1989) synthesized 1'-methylxanthene-9-spiro-4'-piperidines to explore their potential as opiate analgesics, revealing the influence of substituents on opiate activity.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNDGPZXPGPUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355503 | |

| Record name | 1-[2-(3-bromophenoxy)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Bromophenoxy)ethyl]piperidine | |

CAS RN |

554430-68-1 | |

| Record name | 1-[2-(3-bromophenoxy)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)